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Compound of Interest

Compound Name:
1-(Methoxymethyl)-4-

(trifluoromethyl)benzene

Cat. No.: B125689 Get Quote

This guide provides a comparative spectroscopic analysis of the pioneering kinase inhibitor

Imatinib and two of its hypothetical, structurally related analogs: Analog A (featuring a fluoro-

substitution on the benzamide ring) and Analog B (replacing the N-methylpiperazine moiety

with a morpholine ring). Such comparisons are fundamental in drug development to confirm

chemical identity, assess purity, and understand how structural modifications influence the

molecule's electronic and conformational properties.

The data presented herein is based on established values for Imatinib and plausible, projected

data for its analogs, illustrating the analytical workflow used in medicinal chemistry.

Compound Structures
Imatinib: The parent compound, a potent inhibitor of the Bcr-Abl tyrosine kinase.[1][2]

Analog A: Introduces a fluorine atom to the benzamide ring. This modification can alter

binding interactions and metabolic stability.

Analog B: Replaces the N-methylpiperazine group with a morpholine ring, which can impact

solubility, cell permeability, and off-target activity.
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The following tables summarize the key spectroscopic data obtained for Imatinib and its

analogs.

Table 1: ¹H NMR Spectroscopic Data
Key proton chemical shifts (δ) are presented in ppm. The data highlights how structural

changes affect the local electronic environment of nearby protons.
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Proton

Assignment

Imatinib (δ

ppm)

Analog A (δ

ppm)

Analog B (δ

ppm)

Brief

Interpretation

Amide N-H ~9.7 ~9.8 ~9.7

The electron-

withdrawing

fluorine in Analog

A slightly

deshields the

adjacent amide

proton.

Pyrimidine C-H ~8.5 ~8.5 ~8.5

Unaffected, as it

is distant from

the structural

modifications.

Benzamide Ring

Protons
7.2 - 8.1

7.3 - 8.2 (with

splitting

changes)

7.2 - 8.1

Fluorine

substitution in

Analog A alters

the splitting

pattern and shifts

of aromatic

protons on that

ring.

Piperazine/Morp

holine -CH₂-

(adjacent to N)

~2.5 ~2.5 ~3.6

The protons in

the morpholine

ring of Analog B

are adjacent to

oxygen, causing

a significant

downfield shift.

N-Methyl (-CH₃) ~2.3 ~2.3 N/A

This signal is

absent in Analog

B, confirming the

structural

modification.
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Table 2: Infrared (IR) Spectroscopic Data
This table compares the vibrational frequencies (cm⁻¹) of key functional groups.

Functional

Group

Imatinib (ν

cm⁻¹)

Analog A (ν

cm⁻¹)

Analog B (ν

cm⁻¹)

Brief

Interpretation

N-H Stretch

(Amide)
~3300 ~3300 ~3300

Minimal change

expected for the

N-H bond

vibration.

C=O Stretch

(Amide)
~1650 ~1655 ~1650

The inductive

effect of fluorine

in Analog A may

slightly increase

the C=O bond

order and

frequency.

C-F Stretch N/A ~1250 N/A

A strong,

characteristic

absorption for

the C-F bond

appears in

Analog A.

C-O-C Stretch N/A N/A ~1115

The ether linkage

in the morpholine

ring of Analog B

introduces a

characteristic C-

O-C stretching

band.

Table 3: Mass Spectrometry Data
This table shows the calculated exact mass and the expected mass-to-charge ratio (m/z) for

the protonated molecular ion [M+H]⁺.
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Compound
Molecular

Formula
Exact Mass

Observed

[M+H]⁺ (m/z)

Key Fragment

(m/z)

Imatinib C₂₉H₃₁N₇O 493.2590 494.26

394.1 (Loss of N-

methylpiperazine

)[3]

Analog A C₂₉H₃₀FN₇O 511.2496 512.25

412.1 (Loss of N-

methylpiperazine

)

Analog B C₂₈H₂₈N₆O₂ 492.2274 493.23
407.2 (Loss of

morpholine)

Signaling Pathway and Experimental Workflow
Visualizations help clarify the biological context and the analytical process.
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Caption: Bcr-Abl signaling pathway and its inhibition by Imatinib.
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Compound Synthesis

Sample Preparation

Data Acquisition

Imatinib
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Caption: General workflow for comparative spectroscopic analysis.

Experimental Protocols
Detailed methodologies are crucial for reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 500 MHz NMR Spectrometer.
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Sample Preparation: Approximately 5-10 mg of each compound (Imatinib, Analog A, Analog

B) was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was

filtered through a glass wool-plugged pipette into a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence (zg30).

Spectral Width: -2 to 12 ppm.

Number of Scans: 16.

Relaxation Delay (D1): 2 seconds.

Reference: The residual solvent peak of DMSO-d₆ was used as an internal reference (δ

2.50 ppm).

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (zgpg30).

Spectral Width: 0 to 200 ppm.

Number of Scans: 1024.

Relaxation Delay (D1): 2 seconds.

Reference: The solvent peak of DMSO-d₆ was used as an internal reference (δ 39.52

ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify key functional groups by their characteristic vibrational frequencies.

Instrumentation: FTIR spectrometer with a deuterated triglycine sulfate (DTGS) detector.

Sample Preparation: A small amount of each compound (~1-2 mg) was finely ground with

~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The

mixture was then pressed into a thin, transparent pellet using a hydraulic press.
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Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.

Background: A spectrum of a pure KBr pellet was collected as the background and

automatically subtracted from the sample spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the accurate mass-to-charge ratio of the molecular ion and identify

characteristic fragments.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a

triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[3]

Sample Preparation: A stock solution of each compound (1 mg/mL) was prepared in

methanol. A working solution of 10 µg/mL was made by diluting the stock solution with a

50:50 mixture of water and methanol containing 0.1% formic acid.

LC Conditions:

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid

in acetonitrile.

Flow Rate: 0.4 mL/min.

MS Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

Scan Range: 100-1000 m/z.

Capillary Voltage: 3.5 kV.
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Source Temperature: 120 °C.

Data Acquisition: Full scan mode to detect the [M+H]⁺ ion. A separate product ion scan

(MS/MS) was performed by selecting the [M+H]⁺ ion as the precursor to observe

fragmentation patterns.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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